molecular formula C6H7ClO3S B2771213 5-Ethylfuran-2-sulfonyl chloride CAS No. 1307816-79-0

5-Ethylfuran-2-sulfonyl chloride

Cat. No.: B2771213
CAS No.: 1307816-79-0
M. Wt: 194.63
InChI Key: IKKZOQBZEXWPLL-UHFFFAOYSA-N
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Description

5-Ethylfuran-2-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClO3S and a molecular weight of 194.64 . It is used in research .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, has been explored in various studies . One method involves the direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another approach involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .


Molecular Structure Analysis

The molecular structure of this compound consists of six carbon atoms, seven hydrogen atoms, one chlorine atom, three oxygen atoms, and one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Biofuel Production

A study by Antunes et al. (2014) highlights the use of sulfonated graphene oxide as a catalyst for the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, emphasizing the potential of 5-Ethylfuran-2-sulfonyl chloride derivatives in renewable energy sources. The catalyst showed superior performance compared to other acid catalysts, demonstrating the significance of such compounds in biofuel production (Antunes et al., 2014).

Chemical Synthesis and Catalysis

Sakamoto et al. (2006) described the synthesis and utilization of 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as a versatile sulfonating agent for amines, showcasing the reactivity and utility of sulfonated furan derivatives in chemical synthesis. This study presents the compound as a new sulfonating agent that could easily sulfonate primary and secondary amines with excellent yields, highlighting its potential in facilitating various chemical transformations (Sakamoto et al., 2006).

Ionic Liquid Synthesis

Piralghar et al. (2020) investigated the synthesis and characterization of Brönsted acidic ionic liquid based on ethylamine, showing the application of sulfonated furan compounds in creating new materials for chemical synthesis. The study highlights the efficient catalysis for the synthesis of various xanthene derivatives under solvent-free conditions, pointing out the role of such compounds in developing greener chemical processes (Piralghar et al., 2020).

Fluorescent Sensor Development

Qureshi et al. (2019) explored the synthesis of fluorescent di-dansyl substituted ethoxy compound, demonstrating the use of sulfonated furan derivatives in developing sensors for metal ion detection. This research shows the potential of sulfonated furan compounds in creating selective sensors for antimony and thallium metals, underscoring their utility in environmental monitoring and safety applications (Qureshi et al., 2019).

Polymer and Membrane Technology

Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, including sulfonated poly(p-phenylene) derivatives for proton exchange membranes, indicating the relevance of sulfonated furan compounds in advanced material science. The sulfonation process introduced sulfonic acid moieties, enhancing the polymers' ion exchange capacities and proton conductivities, essential for fuel cell technologies (Ghassemi & McGrath, 2004).

Safety and Hazards

The safety and hazards associated with 5-Ethylfuran-2-sulfonyl chloride are not explicitly mentioned in the search results .

Future Directions

Future directions in the field of sulfonyl chlorides, such as 5-Ethylfuran-2-sulfonyl chloride, include exploring new methods for their synthesis . For instance, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a promising approach for producing sulfonyl fluorides . Additionally, the synthesis of sulfones from sustainable biomass or biomass-derived platform chemicals is an essential strategy for reducing dependency on fossil fuels .

Properties

IUPAC Name

5-ethylfuran-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKZOQBZEXWPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307816-79-0
Record name 5-ethylfuran-2-sulfonyl chloride
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